molecular formula C39H68O5 B7823864 (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)

(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)

Cat. No.: B7823864
M. Wt: 617.0 g/mol
InChI Key: MQGBAQLIFKSMEM-WVZYQCMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a diglyceride (DAG) with two linoleic acid (18:2n6) chains esterified at the sn-1 and sn-2 positions of a glycerol backbone, leaving a free hydroxyl group at the sn-3 position. Linoleic acid (C18H32O2) is an omega-6 polyunsaturated fatty acid (PUFA) with double bonds at the 9<sup>Z</sup> and 12<sup>Z</sup> positions. The compound is also known as S-glyceryl 1,2-dilinoleate or DAG(18:2/18:2) and is involved in lipid metabolism and cellular signaling pathways .

Properties

IUPAC Name

[3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGBAQLIFKSMEM-WVZYQCMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2442-62-8
Record name 1-(hydroxymethyl)ethane-1,2-diyl bis[(9Z,12Z)-octadeca-9,12-dienoate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Selection

The esterification of glycerol with linoleic acid (octadeca-9,12-dienoic acid) forms the basis of this synthesis. Glycerol’s three hydroxyl groups allow for mono-, di-, or tri-esterification, but regioselectivity toward the 1,2-positions is critical. Acidic catalysts like ZrO₂-SiO₂-Me&EtPhSO₃H enhance reaction rates by protonating the carbonyl group of linoleic acid, facilitating nucleophilic attack by glycerol’s primary hydroxyl groups.

Reaction equation :

Glycerol+2 Linoleic acidZrO2-SiO2-Me&EtPhSO3H(9Z,9’Z,12Z,12’Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)+2 H2O\text{Glycerol} + 2\ \text{Linoleic acid} \xrightarrow{\text{ZrO}2\text{-SiO}2\text{-Me\&EtPhSO}3\text{H}} \text{(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)} + 2\ \text{H}2\text{O}

Optimization of Reaction Parameters

Key parameters influencing yield include:

ParameterOptimal ValueEffect on ConversionSource
Temperature160°CMaximizes equilibrium yield (86.7%)
Catalyst concentration3 wt%Balances activity and cost
Glycerol:Linoleic acid ratio1:2Minimizes triester byproducts
Stirring speed650 rpmEliminates mass transfer limitations

Higher temperatures favor endothermic esterification, while excess linoleic acid drives diester formation.

Enzymatic Synthesis Using Lipases

Regioselective Esterification

Immobilized lipases (e.g., Candida antarctica lipase B) enable regioselective esterification of glycerol’s primary hydroxyl groups. A solvent-free system at 60°C achieves >80% diester yield with minimal triester contamination.

Advantages :

  • Avoids high-temperature degradation of polyunsaturated linoleic acid.

  • Eliminates acidic catalyst removal steps.

Extraction and Purification from Natural Sources

Supercritical Fluid Extraction

Coix seed oil, rich in linoleic acid esters, serves as a natural source. Supercritical CO₂ extraction at 40–58°C and 250–350 bar isolates crude glycerides, which are further refined.

Preparative Chromatography

Gilson HPLC with evaporative light scattering detection (ELSD) purifies the target compound:

Chromatographic ConditionSpecificationSource
ColumnAgilent Zorbax SB-C18 (250 × 21.2 mm, 7 µm)
Mobile phaseTetrahydrofuran:acetonitrile (gradient: 50%→100% B in 45 min)
Flow rate18 mL/min
Injection volume200–300 µL

Fractions corresponding to the target compound (retention time: 27–35 min) are collected and lyophilized.

Analytical Characterization

Structural Validation

  • Mass spectrometry : TOF-MS (Waters GCT) confirms molecular ion peak at m/z 881.400 [M+H]⁺.

  • NMR : ¹³C NMR signals at δ 173.2 ppm (ester carbonyls) and δ 62.1 ppm (C-3 hydroxyl).

Purity Assessment

HPLC (Agilent 1100) with a C18 column and isocratic elution (dichloromethane:acetonitrile = 35:65) resolves the compound at 23.24 min.

Industrial-Scale Production Challenges

Byproduct Management

Triesters (e.g., glyceryl trilinoleate) form at glycerol:linoleic acid ratios <1:2. Adsorption over neutral alumina reduces triester content to <2%.

Stability Considerations

  • Store under N₂ at −20°C to prevent oxidation of dienoate groups.

  • Add antioxidants (e.g., 0.01% BHT) to formulations.

Pharmaceutical Formulation Strategies

Injectable Emulsions

ComponentConcentration (g/L)FunctionSource
Target compound100–300Active ingredient
Tween 8010–50Emulsifier
Water for injectionQs to 1 LSolvent

Homogenization at 15,000 psi followed by 0.22 µm filtration ensures particle size <200 nm.

Comparative Efficacy of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost
Catalytic esterification86.792HighLow
Enzymatic synthesis8295ModerateHigh
Natural extraction1298LowVery high

Catalytic methods dominate industrial production due to superior cost-efficiency.

Emerging Innovations

Continuous-Flow Reactors

Microreactors with immobilized ZrO₂-SiO₂-Me&EtPhSO₃H reduce reaction time to 2 hours (vs. 8 hours batchwise) while maintaining 85% yield .

Chemical Reactions Analysis

Types of Reactions

(9Z,9’Z,12Z,12’Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) is a complex organic compound with the molecular formula C39H68O5C_{39}H_{68}O_5 and a molecular weight of 616.95. It is also known as 1,2-Dilinoleoyl-sn-glycerol .

IUPAC Name: (S)-3-Hydroxypropane-1,2-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)
CAS No.: 2442-62-8
InChI: InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
InChIKey: MQGBAQLIFKSMEM-MAZCIEHSSA-N

Potential Applications in Scientific Research

(9Z,9’Z,12Z,12’Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) has several applications in scientific research:

  • Chemistry: It is used as a model compound to study esterification and transesterification reactions.
  • Biology: It is investigated for its potential role in lipid metabolism and signaling pathways.
  • Medicine: It is explored for its anti-inflammatory and antioxidant properties.
  • Industry: It is utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Chemical Reactions

(9Z,9’Z,12Z,12’Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3). Major products include ketones or aldehydes.
  • Reduction: The double bonds in the fatty acid chains can be reduced to single bonds using hydrogen gas (H2H_2) in the presence of a palladium catalyst (Pd/C), often used for hydrogenation. The major product is saturated fatty acid esters.
  • Substitution: The ester groups can participate in nucleophilic substitution reactions using nucleophiles such as hydroxide ions (OH-) or amines, forming new ester derivatives or amides.

Mechanism of Action

The mechanism of action of (9Z,9’Z,12Z,12’Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C39H66O5 (calculated)
  • Molecular Weight : ~614.92 g/mol (theoretical)
  • IUPAC Name: (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate)
  • Synonym: 1-(Hydroxymethyl)ethane-1,2-diyl bis[(9Z,12Z)-octadeca-9,12-dienoate] .

Structural Analogs

(a) 1,2-Dilinolenoyl-3-hydroxypropane (DAG(18:3/18:3))
  • Structure: Contains two α-linolenic acid (18:3n3) chains.
  • Molecular Formula : C39H62O5
  • Key Difference: Higher unsaturation (three double bonds per fatty acid vs. two in linoleate), leading to lower melting points and increased oxidative instability .
(b) 1,2-Linoleoyl-3-palmitoyl Glycerol
  • Structure: Two linoleic acids (18:2) at sn-1/2 and a saturated palmitic acid (16:0) at sn-3.
  • Molecular Formula : C55H98O6
  • Key Difference : The saturated palmitoyl chain increases hydrophobicity and melting point compared to the fully unsaturated target compound .
(c) 1,2-Dioleoyl-sn-glycerol (DAG(18:1/18:1))
  • Structure : Two oleic acids (18:1n9) with one double bond per chain.
  • Key Difference : Reduced unsaturation increases stability but decreases fluidity in lipid bilayers.

Physical and Chemical Properties

Property Target Compound (DAG(18:2/18:2)) DAG(18:3/18:3) 1,2-Linoleoyl-3-palmitoyl Glycerol
Molecular Weight ~614.92 ~602.90 855.38
LogP ~11.23 Not reported Higher (due to palmitoyl)
PSA (Ų) 94.83 ~94.83 94.83
Melting Point Lower (liquid at RT) Lower Higher (solid at RT)
Solubility Insoluble in water; soluble in organic solvents Similar Similar but reduced due to palmitoyl

Biological Activity

(9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate), commonly referred to as a type of diacylglycerol or a derivative of linoleic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural configuration and fatty acid composition, which may contribute to various pharmacological effects.

  • Molecular Formula : C39H68O5
  • Molecular Weight : 616.95 g/mol
  • CAS Number : 2442-62-8

Biological Activity Overview

The biological activities of (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) have been studied in various contexts. Key areas of research include:

  • Antioxidant Activity
    • Compounds with similar structures have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
  • Anticancer Properties
    • Preliminary studies suggest that derivatives of octadecadienoic acids exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects
    • Fatty acid derivatives are known to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes.
  • Neuroprotective Effects
    • Some studies indicate potential neuroprotective roles due to their ability to enhance neuronal survival and function under stress conditions.

Antioxidant Activity

Research indicates that fatty acids like (9Z,9'Z,12Z,12'Z)-3-Hydroxypropane-1,2-diyl bis(octadeca-9,12-dienoate) can exhibit strong antioxidant activity. For example:

  • A study demonstrated that similar compounds reduced oxidative stress markers in vitro by up to 70%, suggesting a protective effect against cellular damage.

Anticancer Activity

A notable case study involved testing the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer).
  • Findings : The compound showed IC50 values ranging from 20 µg/mL to 50 µg/mL across different cell lines, indicating significant anticancer potential compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory properties:

  • The compound was shown to inhibit the expression of COX-2 and IL-6 in LPS-stimulated macrophages by approximately 60%, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference Study
AntioxidantUp to 70% reduction in oxidative stress markers
Anticancer (HepG2)IC50 = 20 µg/mL
Anticancer (MCF-7)IC50 = 30 µg/mL
Anti-inflammatory60% inhibition of COX-2/IL-6
NeuroprotectiveEnhanced neuronal survival

Q & A

Q. What spectroscopic methods are most effective for confirming the structural identity and stereochemistry of this diacylglycerol compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Utilize 1D 1H^1H- and 13C^{13}C-NMR to identify backbone protons (e.g., glycerol C3 hydroxyl at δ ~4.0 ppm) and double bond positions (olefinic protons at δ ~5.3–5.4 ppm). 2D NMR (COSY, HSQC, HMBC) can resolve coupling patterns and confirm ester linkages .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) in positive-ion mode identifies the molecular ion [M+Na]+^+. Fragmentation patterns (e.g., loss of fatty acid chains) validate the diacylglycerol structure .
  • Infrared (IR) Spectroscopy: Confirm ester carbonyl stretches (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

Q. How can researchers ensure high stereochemical purity during chemical or enzymatic synthesis of this compound?

Methodological Answer:

  • Enzymatic Synthesis: Use regioselective lipases (e.g., Candida antarctica Lipase B) to esterify the sn-1 and sn-2 positions of glycerol, preserving the (2S)-3-hydroxy configuration .
  • Chemical Synthesis: Employ chiral auxiliaries or protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) during acylation. Purify intermediates via silica gel chromatography and validate stereochemistry using polarimetry or chiral HPLC .

Q. What chromatographic techniques are optimal for purity assessment and separation from byproducts?

Methodological Answer:

  • Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (95:5, v/v) and UV detection at 205 nm to resolve diacylglycerol species. Compare retention times with authenticated standards .
  • Thin-Layer Chromatography (TLC): Silica gel plates with hexane/diethyl ether/acetic acid (70:30:1, v/v/v) can separate diacylglycerols from monoacylglycerols and free fatty acids. Visualize with iodine vapor or charring reagents .

Advanced Research Questions

Q. How does the stereochemistry of the glycerol backbone influence interactions with lipid-binding proteins (e.g., protein kinase C)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize recombinant PKC isoforms on a sensor chip and measure binding kinetics (Kd_d) for (2S)-configured vs. racemic diacylglycerols. Compare dissociation rates to assess stereochemical specificity .
  • Molecular Dynamics Simulations: Model the compound’s 3D structure in lipid bilayers to predict hydrogen bonding and hydrophobic interactions with protein domains .

Q. What experimental strategies can resolve contradictions in oxidative stability data reported for unsaturated diacylglycerols?

Methodological Answer:

  • Controlled Oxidation Studies: Incubate the compound under varying O2_2 concentrations (5–21%), temperatures (25–60°C), and antioxidant conditions (e.g., BHT, α-tocopherol). Monitor peroxide formation via iodometric titration and degradation products via GC-MS .
  • Accelerated Stability Testing: Use Arrhenius modeling to predict shelf-life under standard storage conditions. Validate with real-time stability data collected over 12–24 months .

Q. How can researchers assess the compound’s role in modulating lipid metabolic pathways (e.g., phospholipase C signaling)?

Methodological Answer:

  • In Vitro Enzyme Assays: Incubate with purified PLC isoforms in buffer containing Ca2+^{2+}. Quantify inositol trisphosphate (IP3_3) release via ELISA or radiolabeled 3H^3H-IP3_3 detection .
  • Cell-Based Studies: Transfect HEK293 cells with a diacylglycerol-sensitive FRET biosensor (e.g., C1 domain of PKCγ). Image real-time diacylglycerol production upon receptor stimulation .

Q. What methodologies are suitable for studying the compound’s behavior in model membrane systems?

Methodological Answer:

  • Langmuir Trough Experiments: Measure changes in surface pressure-area isotherms to assess incorporation into lipid monolayers. Compare with saturated diacylglycerols to evaluate membrane fluidity effects .
  • Fluorescence Anisotropy: Label membranes with DPH (1,6-diphenyl-1,3,5-hexatriene) and measure anisotropy changes to quantify lipid order disruption .

Q. How can conflicting data on the compound’s solubility in aqueous vs. nonpolar solvents be reconciled?

Methodological Answer:

  • Phase Partitioning Studies: Use the shake-flask method to determine partition coefficients (logP) in octanol/water systems. Compare with computational predictions (e.g., ACD/Labs Percepta) to validate experimental conditions .
  • Dynamic Light Scattering (DLS): Characterize self-assembly into micelles or vesicles in aqueous buffers. Correlate particle size with concentration-dependent solubility thresholds .

Data Presentation

Property Value Method Reference
Molecular Weight~620.9 g/molHRMS
Double Bond Positions9Z,9'Z,12Z,12'ZGC-MS (FAME analysis)
logP (Octanol/Water)~8.2 (predicted)Shake-Flask Method
Oxidative Half-Life (25°C)~6 months (without antioxidants)Accelerated Stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.